molecular formula C21H14ClN3O4S B11562331 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide

Cat. No.: B11562331
M. Wt: 439.9 g/mol
InChI Key: MJLLBWGJNSZEAQ-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide is a complex organic compound that features a benzothiazole moiety, a methoxyphenyl group, and a nitrobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the amide bond, which can be achieved using reagents like thionyl chloride or carbodiimides under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to specific sites on proteins, potentially inhibiting their function. The nitro group may also play a role in redox reactions within biological systems, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzothiazole and a nitrobenzamide moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H14ClN3O4S

Molecular Weight

439.9 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide

InChI

InChI=1S/C21H14ClN3O4S/c1-29-18-9-6-12(21-24-16-4-2-3-5-19(16)30-21)10-17(18)23-20(26)14-11-13(25(27)28)7-8-15(14)22/h2-11H,1H3,(H,23,26)

InChI Key

MJLLBWGJNSZEAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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